1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1096911-74-8
VCID: VC2541588
InChI: InChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21)
SMILES: CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol

1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1096911-74-8

Cat. No.: VC2541588

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid - 1096911-74-8

Specification

CAS No. 1096911-74-8
Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21)
Standard InChI Key ZSKOKBNRKBONJR-UHFFFAOYSA-N
SMILES CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O
Canonical SMILES CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O

Introduction

Structural Properties

Chemical Identity

The compound is precisely identified through several chemical descriptors, as presented in Table 1:

ParameterValue
CAS Number1096911-74-8
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
IUPAC Name1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid
PubChem Compound ID43325072

Table 1: Chemical identity parameters of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid .

Chemical Structure Identifiers

The compound's structure can be precisely represented through various chemical notation systems, as detailed in Table 2:

Identifier TypeValue
Standard InChIInChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21)
InChI KeyZSKOKBNRKBONJR-UHFFFAOYSA-N
Canonical SMILESCCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O

Table 2: Chemical structure identifiers for 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid .

Structural Features

The compound contains several key structural elements:

  • A 1,2,3-triazole core: A five-membered aromatic heterocycle containing three nitrogen atoms in sequential positions

  • A 4-tert-butylphenyl substituent at position 1: Introduces steric bulk and lipophilicity

  • A propyl chain at position 5: Contributes to lipophilicity and potential for hydrophobic interactions

  • A carboxylic acid functional group at position 4: Provides acidic character and ability to form hydrogen bonds

The combination of these structural features creates a molecule with balanced hydrophilic and hydrophobic properties, potentially enhancing its interaction with biological targets.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The carboxylic acid group can participate in:

    • Acid-base reactions, acting as a proton donor

    • Esterification reactions with alcohols

    • Amidation reactions with amines

    • Decarboxylation under specific conditions

  • The triazole ring:

    • Is stable to oxidation, reduction, and hydrolysis due to its aromatic character

    • Can coordinate with metal ions through its nitrogen atoms

    • May participate in hydrogen bonding as an acceptor

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically employs one of several established methods for triazole formation:

  • Huisgen Cycloaddition:

    • This copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents the most common approach

    • Reaction between an organic azide (derived from 4-tert-butylaniline) and a propyl-substituted alkyne containing a carboxylic acid precursor

    • Typically conducted in the presence of a copper(I) catalyst to ensure regioselectivity

  • Alternative approaches might include:

    • Reaction of 1-substituted-4,5-dibromo-1H-1,2,3-triazoles with Grignard reagents followed by carboxylation, as described for similar triazole-4-carboxylic acids

    • Formation of the triazole ring through cycloaddition followed by introduction of the carboxylic acid group via oxidation of a suitable precursor

Biological Activities

Antimicrobial Properties

Triazole derivatives, including compounds similar to 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, have demonstrated significant antimicrobial activities:

  • Antifungal activity: Triazole derivatives can act as potent antifungal agents against various pathogens

  • Antibacterial properties: The triazole ring, particularly when combined with other functional groups, can exhibit activity against both Gram-positive and Gram-negative bacteria

The specific antimicrobial profile of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid would depend on its unique substitution pattern, which may influence its ability to interact with microbial targets.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exist, with variations in substituents that can affect their properties and activities. Table 3 presents a comparison of this compound with selected analogs:

CompoundSubstituent at Position 1Substituent at Position 5Molecular Weight (g/mol)Key Differences
1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid4-tert-butylphenylPropyl287.36Reference compound
1-butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acidButylIsopropyl211.26Aliphatic substituent at position 1; branched alkyl at position 5
1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid3-chlorophenylPropyl265.70Chlorinated phenyl ring; different substitution pattern

Table 3: Comparison of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid with selected structural analogs.

Structure-Activity Relationships

The substitution pattern in triazole compounds significantly influences their biological activities and physicochemical properties:

  • Position 1 substituent (4-tert-butylphenyl in the target compound):

    • Bulky aromatic substituents generally enhance binding to enzyme active sites through π-π stacking interactions

    • The tert-butyl group increases lipophilicity and may improve membrane permeability

  • Position 5 substituent (propyl in the target compound):

    • Alkyl chain length affects lipophilicity and binding to hydrophobic pockets

    • The propyl group provides a balance between solubility and membrane permeability

  • Position 4 substituent (carboxylic acid in the target compound):

    • Provides hydrogen bonding capability

    • Introduces acidic character

    • May interact with basic residues in biological targets

Research Applications

Pharmaceutical Research

The unique structural features of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid make it potentially valuable in pharmaceutical research:

  • As a scaffold for medicinal chemistry programs targeting various diseases

  • In structure-activity relationship studies to understand the influence of substituents on biological activity

  • As an intermediate in the synthesis of more complex bioactive molecules

Materials Science

Triazole compounds have applications in materials science, where 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid might serve as:

  • A building block for functional materials

  • A ligand for metal complexation in catalytic applications

  • A component in specialized coatings or polymers

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